Ozagrel

Catalog No.
S538446
CAS No.
82571-53-7
M.F
C13H12N2O2
M. Wt
228.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ozagrel

CAS Number

82571-53-7

Product Name

Ozagrel

IUPAC Name

(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

InChI

InChI=1S/C13H12N2O2/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15/h1-8,10H,9H2,(H,16,17)/b6-5+

InChI Key

SHZKQBHERIJWAO-AATRIKPKSA-N

SMILES

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O

Synonyms

3-(4-(1H-imidazol-1-ylmethyl)phenyl)-2-propenoic acid, 4-(1-imidazoylmethyl)cinnamic acid, OKY 046, OKY-046, ozagrel, ozagrel, monohydrochloride, ozagrel, monohydrochloride, (E)-isomer, sodium ozagrel

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O

Isomeric SMILES

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O

Thrombosis and Stroke:

  • Inhibition of Platelet Aggregation: Ozagrel acts as a selective inhibitor of thromboxane A2 synthase, an enzyme involved in platelet aggregation. This could potentially reduce blood clot formation and improve blood flow in conditions like stroke. [Source: ]
  • Animal Studies: Some animal studies suggest Ozagrel may have neuroprotective effects and improve outcomes in stroke models. [Source: ]
  • Limited Clinical Data: Clinical studies on Ozagrel's effectiveness in stroke treatment are scarce and inconclusive. While one study showed no significant improvement in functional outcomes, another suggested its safety for use without increased bleeding risk. [Source: , ]

Other Potential Applications:

  • Asthma and Bronchoconstriction: Studies suggest Ozagrel may inhibit airway constriction and inflammation in animal models of asthma. [Source: ]
  • Diabetes and Vascular Complications: Preliminary research indicates Ozagrel may improve blood sugar control and reduce nerve damage in diabetic rats. [Source: ]

Important Note:

  • Further Research Needed: More clinical trials are necessary to establish the safety and efficacy of Ozagrel for any medical condition.
  • Not a Substitute for Medical Advice: The information provided here is for informational purposes only and should not be interpreted as medical advice. Always consult with a qualified healthcare professional for diagnosis and treatment.

Ozagrel is a synthetic compound primarily recognized for its role as a selective inhibitor of thromboxane A2 synthase. Its chemical structure is represented by the formula C13H12N2O2C_{13}H_{12}N_{2}O_{2}, and it has been investigated for various therapeutic applications, including the treatment of conditions like dry eye syndrome and liver injuries induced by acetaminophen overdose . The compound belongs to the class of organic aromatic compounds known as cinnamic acids, characterized by a benzene ring and a carboxylic acid group .

  • As mentioned earlier, Ozagrel acts as a selective inhibitor of TXA2 synthase [, ].
  • TXA2 is a potent inducer of platelet aggregation and vasoconstriction (narrowing of blood vessels) [].
  • By inhibiting TXA2 production, Ozagrel theoretically reduces platelet aggregation and promotes vasodilation, potentially improving blood flow and reducing clot formation [, ].
  • Ozagrel is currently not an approved drug and is only used in research settings [].
  • Limited information exists on its safety profile.
  • However, due to its antiplatelet effects, Ozagrel might increase bleeding risk, a common side effect of such medications [].
, primarily involving its interaction with arachidonic acid. The inhibition of thromboxane A2 synthase prevents the conversion of arachidonic acid into thromboxane A2, a potent vasoconstrictor and inducer of platelet aggregation. This mechanism is crucial in managing conditions related to excessive platelet activity and vascular constriction .

Key Reaction Steps:

  • Cyclooxygenase Activity: Arachidonic acid is first acted upon by cyclooxygenase enzymes, leading to the formation of prostaglandins and thromboxanes.
  • Thromboxane A2 Formation: Thromboxane A2 synthase catalyzes the conversion of prostaglandin H2 to thromboxane A2, which is inhibited by ozagrel .

Ozagrel exhibits significant biological activity through its inhibition of thromboxane A2 synthesis. This action results in:

  • Vasodilation: By reducing thromboxane A2 levels, ozagrel promotes vasodilation, counteracting the vasoconstrictive effects of thromboxane.
  • Antiplatelet Effects: The compound decreases platelet aggregation, which can be beneficial in preventing thrombotic events .
  • Liver Protection: Studies have shown that ozagrel can alleviate liver injury caused by acetaminophen overdose by mitigating oxidative stress and cellular necrosis .

The synthesis of ozagrel typically involves several steps, including chlorination and subsequent reactions to form the active compound. One common method includes:

  • Chlorination: Ozagrel is dissolved in dichloromethane and treated with thionyl chloride to form ozagrel chloride.
  • Purification: The reaction mixture is evaporated to remove excess reagents, followed by extraction and purification using chromatography techniques.
  • Final Product: The final product is obtained as a white powder after lyophilization .

Ozagrel has been explored in various therapeutic contexts:

  • Dry Eye Syndrome: Investigated for its potential to alleviate symptoms associated with this condition due to its anti-inflammatory properties .
  • Acetaminophen-Induced Liver Injury: Demonstrated protective effects against liver damage caused by acetaminophen overdose in experimental models .
  • Cardiovascular Disorders: Its role as an antiplatelet agent makes it a candidate for managing cardiovascular diseases linked to thrombus formation .

Research on ozagrel's interactions has highlighted its ability to modulate various biological pathways:

  • Thromboxane Pathway: As a selective inhibitor, ozagrel significantly alters the balance between thromboxane A2 and prostacyclin, impacting vascular tone and platelet function.
  • Cytochrome P450 Enzymes: Studies indicate that ozagrel has minimal impact on cytochrome P450 2E1 activity, suggesting it does not significantly interfere with drug metabolism pathways related to hepatotoxicity .

Ozagrel shares structural and functional similarities with other compounds that also target the thromboxane pathway or exhibit anti-inflammatory properties. Here are some notable comparisons:

Compound NameStructure TypeMechanism of ActionUnique Feature
AspirinSalicylateNon-selective cyclooxygenase inhibitorIrreversibly inhibits cyclooxygenase enzymes
EpoprostenolProstacyclin analogueActivates prostacyclin receptorsStrong vasodilatory effects
ClopidogrelThienopyridineADP receptor antagonistPrevents platelet activation via different pathway
TicagrelorCyclopentyltriazolopyrimidineADP receptor antagonistRapid onset of action compared to clopidogrel

Uniqueness of Ozagrel

Ozagrel's selectivity for thromboxane A2 synthase distinguishes it from other antiplatelet agents that may have broader effects on cyclooxygenase pathways or different mechanisms altogether. This selectivity allows for targeted therapeutic effects while minimizing potential side effects associated with non-selective inhibitors.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

228.089877630 g/mol

Monoisotopic Mass

228.089877630 g/mol

Heavy Atom Count

17

Appearance

Assay:≥98%A crystalline solid

UNII

L256JB984D

MeSH Pharmacological Classification

Fibrinolytic Agents

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
Thromboxane-A synthase [EC:5.3.99.5]
TBXAS1 (CYP5A1) [HSA:6916] [KO:K01832]

Other CAS

82571-53-7

Wikipedia

Ozagrel

Dates

Modify: 2023-09-13

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